molecular formula C13H17N3O2 B3007799 2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine CAS No. 957507-57-2

2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

Cat. No.: B3007799
CAS No.: 957507-57-2
M. Wt: 247.298
InChI Key: IXEBHRLINODWNZ-UHFFFAOYSA-N
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Description

2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring attached to a phenyl group substituted with two methoxy groups at the 3 and 4 positions

Scientific Research Applications

Mechanism of Action

Target of Action

It’s structurally related to 3,4-dimethoxyphenethylamine , a compound that is an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound may interact with similar targets as dopamine in the human body.

Mode of Action

Based on its structural similarity to 3,4-dimethoxyphenethylamine , it might interact with its targets in a similar manner For instance, it might bind to dopamine receptors and modulate their activity

Pharmacokinetics

Its structural similarity to 3,4-dimethoxyphenethylamine suggests that it might have similar ADME properties For instance, it might be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine

Safety and Hazards

The safety and hazards of similar compounds have been discussed in various studies. For instance, a study discusses the safety data sheet of a compound with a similar structure .

Biochemical Analysis

Temporal Effects in Laboratory Settings

The changes in the effects of 2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine over time in laboratory settings are not fully known. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully known. This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully known. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not fully known. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine typically involves the condensation of 3,4-dimethoxyphenylacetonitrile with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of a nitro group would yield an amine derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is unique due to its specific combination of a pyrazole ring and a dimethoxy-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)ethyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9(16-13(14)6-7-15-16)10-4-5-11(17-2)12(8-10)18-3/h4-9H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEBHRLINODWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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